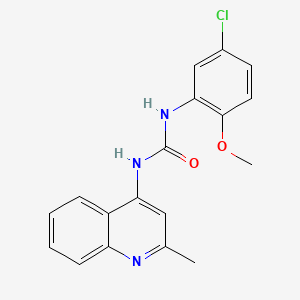
PQ401
描述
科学研究应用
PQ 401 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域:
化学: 用作研究脲衍生物及其反应性的模型化合物。
生物学: 研究其在抑制胰岛素样生长因子受体 (IGF1R) 中的作用,该受体参与细胞生长和增殖。
医学: 探索作为治疗癌症(特别是乳腺癌)的潜在治疗剂,通过抑制癌细胞的生长。
作用机制
PQ 401 通过抑制胰岛素样生长因子受体 (IGF1R) 来发挥作用。它抑制 IGF 刺激的 IGF-IR 自磷酸化,这是促进细胞生长和存活的信号通路中的一个关键步骤。 通过阻断这条通路,PQ 401 有效地抑制了癌细胞的增殖,特别是在乳腺癌中 .
生化分析
Biochemical Properties
PQ401 inhibits IGF-I-stimulated IGF-IR autophosphorylation with an IC50 of 12.0 μM in a series of studies in MCF-7 cells . This interaction with the IGF-1R signaling pathway is crucial as it plays a significant role in cellular growth and proliferation .
Cellular Effects
In MCF-7 cells, a type of breast cancer cell, this compound has been shown to inhibit cell proliferation and induce caspase-mediated apoptosis . Furthermore, it has been found to decrease cellular motility in triple-negative breast cancer cells . In the context of bacterial cells, this compound has been reported to kill both antibiotic-resistant and nongrowing antibiotic-tolerant Staphylococcus aureus by lipid bilayer disruption .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of autophosphorylation of the IGF-IR kinase domain . This inhibition disrupts the IGF-1R signaling pathway, leading to decreased cell proliferation and increased apoptosis . In bacterial cells, this compound disrupts the lipid bilayer, leading to cell death .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound are not widely reported, it has been noted that this compound shows rapid killing kinetics against bacterial cells . This suggests that the effects of this compound can be observed shortly after administration.
Dosage Effects in Animal Models
In animal models, this compound has been shown to result in a significant dose-dependent reduction in tumor growth . Specifically, in female mice implanted with MCNeuA tumor cells, administration of this compound at doses of 50 or 100 mg/kg thrice a week led to a significant reduction in tumor growth .
Metabolic Pathways
Given its role as an IGF-1R inhibitor, it is likely that it impacts pathways related to cellular growth and proliferation .
Transport and Distribution
Given its ability to disrupt lipid bilayers in bacterial cells, it may be distributed via interaction with lipid structures within the cell .
Subcellular Localization
Given its role as an IGF-1R inhibitor, it is likely that it interacts with IGF-1R at the cell membrane .
准备方法
合成路线和反应条件
PQ 401 的合成涉及 5-氯-2-甲氧基苯胺与 2-甲基-4-喹啉羧酸反应形成相应的脲衍生物。 该反应通常需要使用偶联试剂,例如 N,N'-二环己基碳二亚胺 (DCC) 和催化剂,如 4-二甲氨基吡啶 (DMAP),在无水条件下进行 .
工业生产方法
PQ 401 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 使用自动化反应器和连续流系统可以提高生产过程的效率和可扩展性 .
化学反应分析
反应类型
PQ 401 主要由于苯环上存在反应性官能团(如氯和甲氧基)而发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常用试剂和条件
取代反应: 常用试剂包括胺和硫醇等亲核试剂。反应通常在极性非质子溶剂中进行,例如二甲基亚砜 (DMSO) 或乙腈。
氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂。
还原反应: 常用还原剂包括硼氢化钠或氢化铝锂.
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,与胺的取代反应可以产生各种脲衍生物,而氧化反应可以导致形成喹啉 N-氧化物 .
相似化合物的比较
类似化合物
PQ 402: 另一种具有类似的 IGF1R 抑制效果的脲衍生物。
PQ 403: 在苯环上进行修饰的结构相关化合物。
PQ 404: 在喹啉环上具有不同取代基的衍生物.
独特性
PQ 401 由于其独特的结构而具有独特性,使其能够有效抑制 IGF1R。它的高效力和选择性使其成为研究和潜在治疗应用的有价值的化合物。 与类似化合物相比,PQ 401 在抑制乳腺癌细胞生长方面显示出优越的功效 .
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2/h3-10H,1-2H3,(H2,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLWOZUPHDKFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173352 | |
| Record name | PQ-401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196868-63-0 | |
| Record name | PQ-401 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196868630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PQ-401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PQ401 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PQ-401 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N3LV83S8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


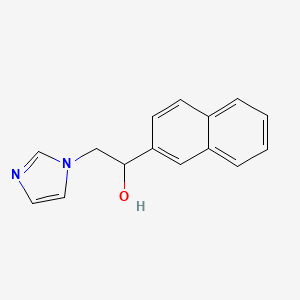
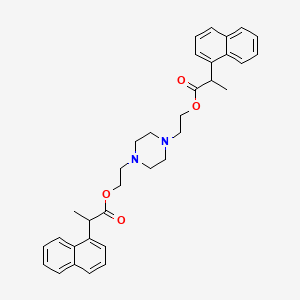

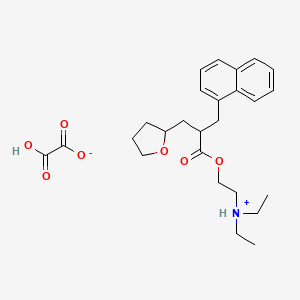


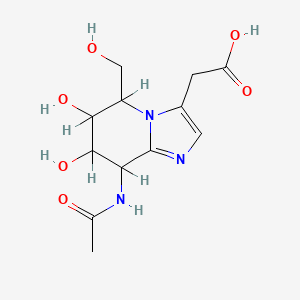

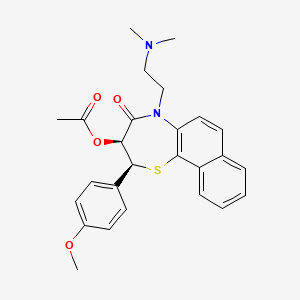


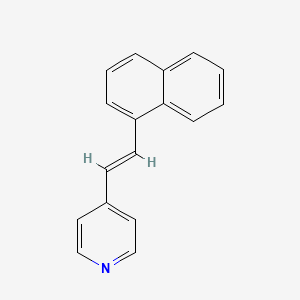

![2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1677922.png)
